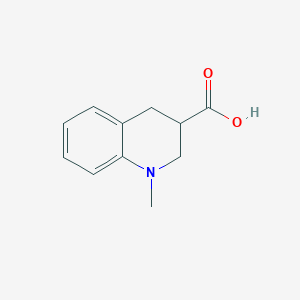
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound features a quinoline core structure with a carboxylic acid group at the third position and a methyl group at the first position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Wirkmechanismus
Target of Action
The primary targets of 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1MeTIQ) are the dopaminergic and glutamatergic systems in the brain . It has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant .
Mode of Action
1MeTIQ exhibits its effects through a unique and complex mechanism. It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that Monoamine Oxidase (MAO) inhibition , free radicals scavenging properties , and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .
Biochemical Pathways
1MeTIQ affects the metabolism of monoamines, particularly dopamine. It inhibits the MAO-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of these monoamines in the brain, which is associated with its antidepressant-like activity .
Pharmacokinetics
It is known that 1metiq is an endogenous substance present in the mammalian brain , suggesting that it can cross the blood-brain barrier and exert its effects directly on the central nervous system.
Result of Action
1MeTIQ exhibits neuroprotective properties and has been shown to prevent neurodegeneration in various models of neurodegenerative diseases . It also exhibits antidepressant-like activity, decreasing immobility time in the forced swimming test in rats . Furthermore, it has been suggested that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of neurotoxins can affect its neuroprotective activity . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 1MeTIQ.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. For instance, the reaction of 2-aminobenzylamine with an appropriate aldehyde under acidic conditions can yield the desired compound.
Another method involves the reduction of 1-methylquinoline-3-carboxylic acid using hydrogenation techniques. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the quinoline ring to the tetrahydroquinoline structure.
Industrial Production Methods
Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. The Pictet-Spengler reaction is favored due to its efficiency and the availability of starting materials. Optimized reaction conditions, such as controlled temperature and pH, are crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives. Catalytic hydrogenation using Pd/C is a typical method.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alcohols, amines, dicyclohexylcarbodiimide (DCC)
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Fully saturated tetrahydroquinoline derivatives
Substitution: Esters, amides, and other functionalized derivatives
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals, where its derivatives exhibit significant biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be compared with other tetrahydroquinoline derivatives, such as:
- **1-Methyl-1,2,3,
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid: Lacks the methyl group at the first position, which can influence its biological activity and chemical reactivity.
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJSDOGWMGWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


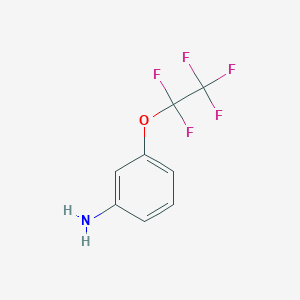

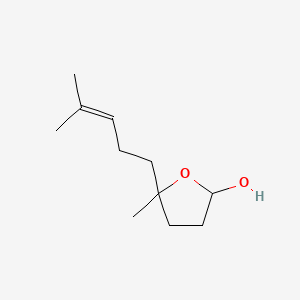


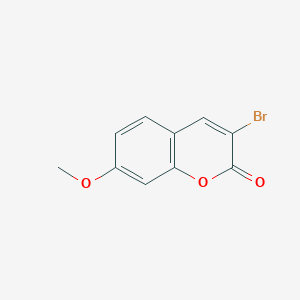
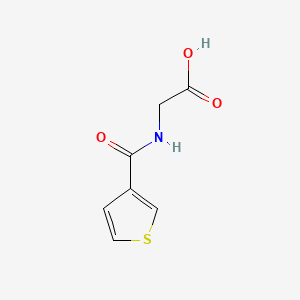
![1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3386274.png)
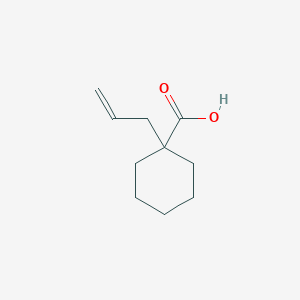
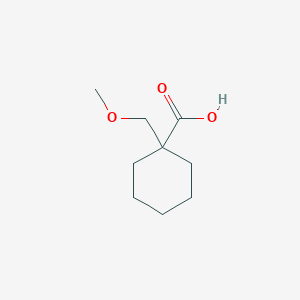
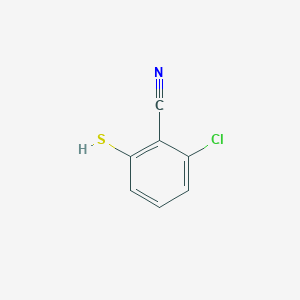

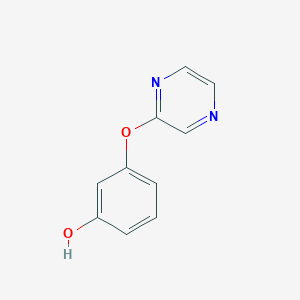
![2-chloro-1-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3386303.png)
